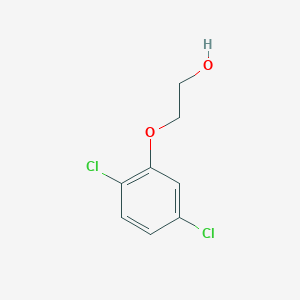

2-(2,5-Dichlorophenoxy)ethan-1-ol

Descripción general

Descripción

2-(2,5-Dichlorophenoxy)ethan-1-ol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,5-Dichlorophenoxy)ethan-1-ol, also known by its chemical structure C8H8Cl2O, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8Cl2O

- Molecular Weight : 191.06 g/mol

- CAS Number : 13480204

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to act through the following mechanisms:

- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : Research indicates that similar compounds in this class can induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The specific mechanisms by which it exerts these effects include:

- Disruption of cell membrane integrity.

- Inhibition of nucleic acid synthesis.

Cytotoxic Effects on Cancer Cells

Research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance:

- In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cells while sparing normal fibroblasts .

The following table summarizes key findings from various studies on its cytotoxic effects:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| A549 | 10 | Induction of apoptosis | |

| H1299 | 20 | Down-regulation of Bcl-XL | |

| LoVo | 15 | Increased apoptotic cells |

Case Studies and Research Findings

- Cancer Cell Studies : A study focused on the effects of this compound on various cancer cell lines revealed that it effectively induces apoptosis at specific concentrations without affecting normal cells significantly . This selective action highlights its potential as an anticancer agent.

- Toxicological Assessments : Toxicological profiles have indicated that exposure to similar compounds can lead to adverse effects on endocrine function and organ health, necessitating further investigation into the safety profile of this compound .

- Environmental Impact Studies : Given the chemical's structural similarities to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), studies have explored its environmental persistence and potential ecological impacts, particularly regarding aquatic life and soil health .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2,5-Dichlorophenoxy)ethan-1-ol serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the alcohol group into other functional groups such as aldehydes or ketones.

- Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Biological Studies

The compound has potential applications in biological research:

- Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes, which could be useful in studying metabolic pathways or developing new therapeutic agents.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a disinfectant or preservative.

Agrochemical Development

In the agrochemical sector, this compound can be utilized in the formulation of herbicides and pesticides. Its ability to inhibit specific biological pathways makes it a candidate for targeting unwanted plant growth while minimizing effects on desirable crops.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with cyclooxygenase (COX) enzymes. Molecular docking studies indicated that the compound effectively binds to the active site of COX enzymes, suggesting potential anti-inflammatory properties. The binding affinity was compared with known inhibitors, revealing that this compound could serve as a lead for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results showed significant inhibition zones in agar diffusion tests, indicating its potential use in formulating antimicrobial agents for household or clinical applications.

Industrial Applications

Beyond research, this compound has several industrial applications:

- Production of Specialty Chemicals: It is used as an intermediate in creating specialty chemicals that require specific functional groups.

- Cosmetic Formulations: Due to its antimicrobial properties, it may be incorporated into cosmetic products as a preservative.

Análisis De Reacciones Químicas

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in acidic conditions produces the corresponding acetate ester:

Reaction:

2-(2,5-Dichlorophenoxy)ethan-1-ol + Acetic anhydride → 2-(2,5-Dichlorophenoxy)ethyl acetate

Conditions

-

Catalyst: Sulfuric acid (2–5 mol%)

-

Solvent: Ethyl acetate or dichloromethane

-

Temperature: 0–25°C

| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Dichloromethane | 24 | 85 |

| Benzoyl chloride | Pyridine | Ethyl acetate | 12 | 78 |

Oxidation to Carboxylic Acid or Ketone

Controlled oxidation transforms the alcohol into a carboxylic acid or ketone, depending on the oxidizing agent:

a. To Carboxylic Acid

Strong oxidizers like KMnO₄ or CrO₃ in acidic media yield 2-(2,5-dichlorophenoxy)acetic acid:

Reaction:

this compound → 2-(2,5-Dichlorophenoxy)acetic acid

Conditions

b. To Ketone

Milder agents like PCC (pyridinium chlorochromate) selectively oxidize the alcohol to 2-(2,5-dichlorophenoxy)ethan-1-one:

Reaction:

this compound → 2-(2,5-Dichlorophenoxy)ethan-1-one

Conditions

Nucleophilic Substitution of the Phenoxy Group

The phenoxy moiety participates in substitution reactions under alkaline conditions. For example, reaction with amines yields aryl ethers:

Reaction:

this compound + R-NH₂ → 2-(2,5-Dichloro-R-amino)ethan-1-ol

Conditions

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions after halogenation. For instance, Suzuki coupling with aryl boronic acids:

Reaction:

2-(2,5-Dichlorophenoxy)ethyl iodide + Ar-B(OH)₂ → 2-(2,5-Dichlorophenoxy)ethyl-Ar

Conditions

Spectroscopic Characterization

Post-reaction analysis employs:

-

¹H NMR : δ 4.2–4.5 ppm (CH₂OH), δ 6.8–7.3 ppm (aromatic protons)

-

IR : Broad O–H stretch at 3200–3400 cm⁻¹, C–O–C at 1250 cm⁻¹

Stability and Reactivity Considerations

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWAGDUBVWQRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.